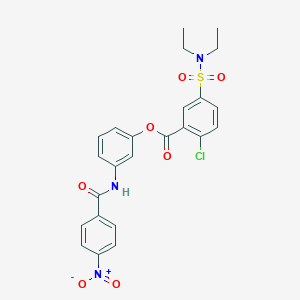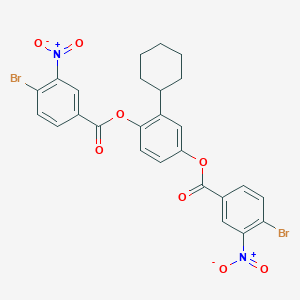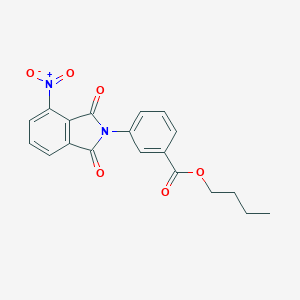![molecular formula C17H16Cl2N2O2 B387108 N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(2-methylphenoxy)propanamide](/img/structure/B387108.png)
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(2-methylphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2,6-dichlorobenzylidene)-3-(2-methylphenoxy)propanohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzylidene group substituted with dichloro groups at the 2 and 6 positions, a propanohydrazide moiety, and a methylphenoxy group. Its distinct structure makes it an interesting subject for research in chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,6-dichlorobenzylidene)-3-(2-methylphenoxy)propanohydrazide typically involves the condensation of 2,6-dichlorobenzaldehyde with 3-(2-methylphenoxy)propanohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2,6-dichlorobenzylidene)-3-(2-methylphenoxy)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the hydrazone linkage.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
N’-(2,6-dichlorobenzylidene)-3-(2-methylphenoxy)propanohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N’-(2,6-dichlorobenzylidene)-3-(2-methylphenoxy)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage and aromatic groups allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(2,6-dichlorobenzylidene)-2-(2-methylphenoxy)acetohydrazide
- N’-(2,6-dichlorobenzylidene)-3-(2-methylphenoxy)butanohydrazide
Uniqueness
N’-(2,6-dichlorobenzylidene)-3-(2-methylphenoxy)propanohydrazide stands out due to its specific substitution pattern and the presence of the propanohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C17H16Cl2N2O2 |
|---|---|
Poids moléculaire |
351.2g/mol |
Nom IUPAC |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(2-methylphenoxy)propanamide |
InChI |
InChI=1S/C17H16Cl2N2O2/c1-12-5-2-3-8-16(12)23-10-9-17(22)21-20-11-13-14(18)6-4-7-15(13)19/h2-8,11H,9-10H2,1H3,(H,21,22)/b20-11+ |
Clé InChI |
VUAXUMHURMTHLB-RGVLZGJSSA-N |
SMILES |
CC1=CC=CC=C1OCCC(=O)NN=CC2=C(C=CC=C2Cl)Cl |
SMILES isomérique |
CC1=CC=CC=C1OCCC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl |
SMILES canonique |
CC1=CC=CC=C1OCCC(=O)NN=CC2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Naphthalen-2-yloxy)-N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B387027.png)
![2-(2,6-dibromo-4-methylphenoxy)-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide](/img/structure/B387029.png)
![2-(2,6-DIBROMO-4-METHYLPHENOXY)-N'-[(1E)-1-(4-FLUOROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE](/img/structure/B387030.png)
![N-(4-{[2-(9-anthrylmethylene)hydrazino]carbonyl}phenyl)-2-bromobenzamide](/img/structure/B387033.png)
![2-bromo-N-{2-[2-(4-tert-butylbenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B387034.png)
![N'-(1-[1,1'-biphenyl]-4-ylethylidene)-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B387035.png)
![2-(2,6-dibromo-4-methylphenoxy)-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B387038.png)
![3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B387041.png)
![Bis(2-{4-nitrophenyl}-2-oxoethyl) [1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B387042.png)


![BUTYL 3-(5-{2-[3-(BUTOXYCARBONYL)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE](/img/structure/B387047.png)


